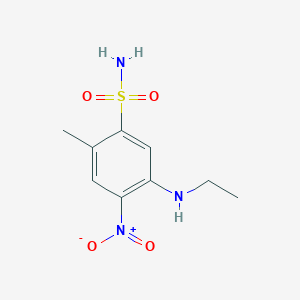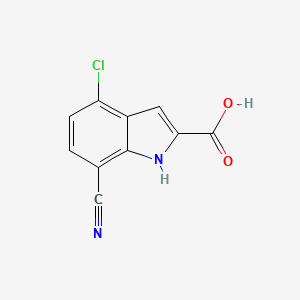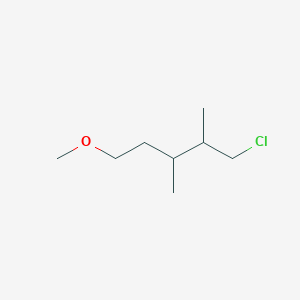
1-Chloro-5-methoxy-2,3-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-methoxy-2,3-dimethylpentane is an organic compound belonging to the class of aliphatic halides It is characterized by the presence of a chlorine atom, a methoxy group, and two methyl groups attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-methoxy-2,3-dimethylpentane can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-2,3-dimethylpentane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane or chloroform to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-5-methoxy-2,3-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-methoxy-2,3-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as a building block for the synthesis of polymers or other industrial products.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-methoxy-2,3-dimethylpentane depends on its specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in oxidation or reduction reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5-methoxy-2,3-dimethylpentane can be compared with other similar compounds such as:
2-Chloro-3-methylpentane: Similar in structure but lacks the methoxy group, resulting in different reactivity and applications.
1-Chloro-4-ethylcyclohexane: Contains a cyclohexane ring instead of a linear pentane backbone, leading to different chemical properties.
4-tert-Butyl-3-iodoheptane:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-chloro-5-methoxy-2,3-dimethylpentane |
InChI |
InChI=1S/C8H17ClO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
UQVDWZHTUAGFAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC)C(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
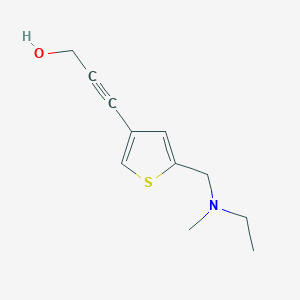
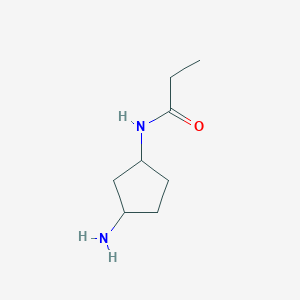
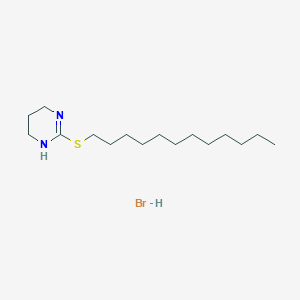

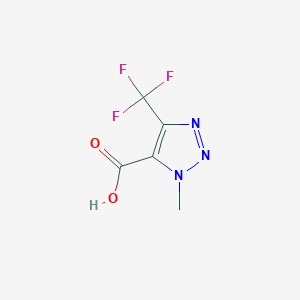
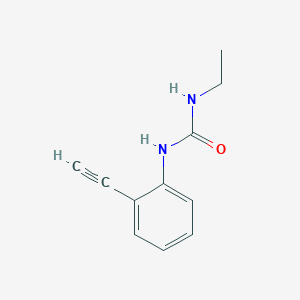
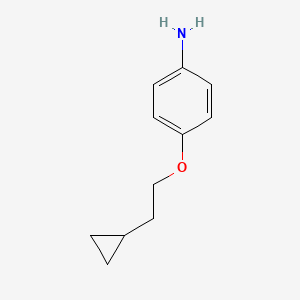
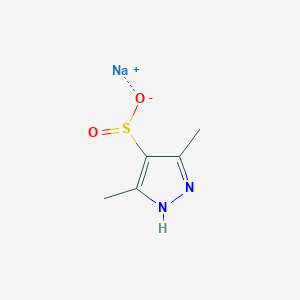

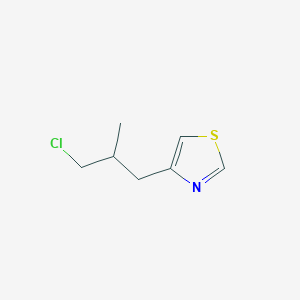
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
